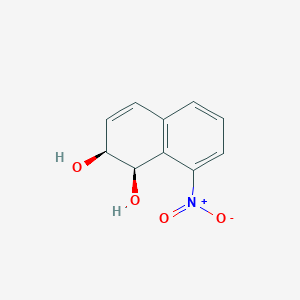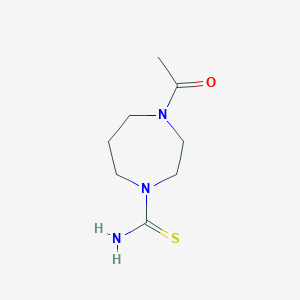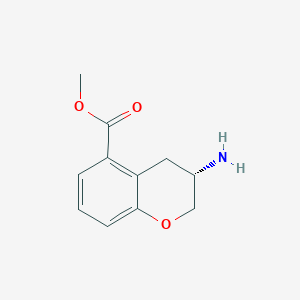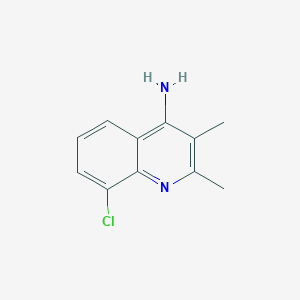
2-(tert-Butyl)quinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)quinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties. This compound features a quinoxaline core substituted with a tert-butyl group at the 2-position and an amine group at the 6-position. Quinoxalines are significant in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of o-phenylenediamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and continuous-flow processes are used to enhance efficiency and yield . These methods allow for the rapid and scalable production of quinoxaline derivatives, including 2-(tert-Butyl)quinoxalin-6-amine.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)quinoxalin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)quinoxalin-6-amine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes and proteins essential for the survival and replication of microorganisms and cancer cells. For example, it may inhibit DNA gyrase in bacteria or topoisomerase in cancer cells, leading to cell death . The exact molecular pathways involved depend on the specific biological context and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its antimicrobial and anticancer properties.
2-Methylquinoxaline: Similar in structure but with a methyl group instead of a tert-butyl group, exhibiting different biological activities.
6-Nitroquinoxaline: Contains a nitro group at the 6-position, used in the study of enzyme inhibition and as a precursor for other derivatives.
Uniqueness
2-(tert-Butyl)quinoxalin-6-amine is unique due to the presence of the tert-butyl group, which can influence its lipophilicity and biological activity. This structural modification can enhance its ability to penetrate cell membranes and interact with molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
2-tert-butylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)11-7-14-10-6-8(13)4-5-9(10)15-11/h4-7H,13H2,1-3H3 |
InChI-Schlüssel |
BBWWDOITGGTVPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C2C=C(C=CC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)



![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)


![Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11898475.png)


![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)

![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)
